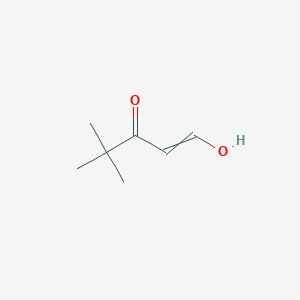

1-Hydroxy-4,4-dimethylpent-1-en-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxy-4,4-dimethylpent-1-en-3-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Anticancer Activity

Research indicates that derivatives of 1-hydroxy-4,4-dimethylpent-1-en-3-one exhibit cytotoxic effects against several cancer cell lines. This suggests potential as a lead compound in the development of anticancer drugs. The presence of the hydroxyl group may facilitate interactions with biological targets, enhancing its therapeutic potential .

Mechanisms of Action

Studies have focused on the interactions of this compound with specific enzymes and receptors involved in cancer progression. Understanding these mechanisms is crucial for optimizing the compound's efficacy and selectivity in therapeutic applications .

Agricultural Applications

Fungicidal Properties

The compound has been identified as a precursor for synthesizing fungicidal agents. For instance, derivatives of this compound are utilized in the formulation of plant growth regulators that exhibit fungicidal properties. These applications are significant for enhancing agricultural productivity while managing plant diseases .

Case Study 1: Anticancer Drug Development

A study investigated the cytotoxic effects of various derivatives derived from this compound against human cancer cell lines. The results indicated that certain modifications to the compound significantly increased its potency against specific cancer types. This research highlights the compound's potential as a scaffold for drug design aimed at targeting malignancies.

Case Study 2: Agricultural Efficacy

In agricultural studies, formulations containing derivatives of this compound were tested for their effectiveness in controlling fungal pathogens in crops. The results demonstrated significant reductions in disease incidence and improved crop yields, suggesting that these compounds could be valuable tools in sustainable agriculture practices .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-2,4-dimethylpent-1-en-3-one | Similar enone structure | Different positioning of hydroxyl group |

| 1-(4-bromophenyl)-4,4-dimethylpent-1-en-3-one | Contains a bromophenyl substituent | Exhibits enhanced reactivity due to halogen |

| 2-Hydroxy-4,4-dimethylpentan-3-one | Saturated ketone structure | Lacks double bond; different reactivity profile |

| 5-Hydroxymethylfuran-2-carboxylic acid heptyl ester | Furan ring and carboxylic acid functionality | Unique heterocyclic structure with distinct properties |

This table illustrates the diversity within the chemical class related to this compound while highlighting its unique features that influence both reactivity and biological activity.

Analyse Chemischer Reaktionen

Nucleophilic 1,4-Addition

The α,β-unsaturated ketone structure enables 1,4-addition reactions , where nucleophiles attack the β-carbon of the conjugated system . This reactivity is characteristic of enones, with the conjugated carbonyl group stabilizing the transition state.

-

Mechanism : Protonation of the α,β-unsaturated carbonyl generates a resonance-stabilized carbocation, facilitating nucleophilic attack at the β-position .

-

Reagents : Water, amines, or Grignard reagents.

-

Conditions : Aqueous acid (e.g., H₃O⁺) or basic conditions.

-

Products : Diols or substituted ketones, depending on the nucleophile.

Example Reaction :

In aqueous acid, water adds to form a diol derivative:

This compound+H2O→Diol product

Hydrogenation

The double bond undergoes hydrogenation to form a saturated ketone, a reaction critical for industrial applications .

-

Mechanism : Catalytic hydrogenation reduces the double bond to a single bond.

-

Reagents : Hydrogen gas, nickel catalysts (e.g., Ni/COD₂).

-

Conditions : Elevated temperatures (e.g., 100°C) and high-pressure hydrogen .

-

Product : 1-Hydroxy-4,4-dimethylpentan-3-one (saturated ketone).

Reduction of the Ketone

The carbonyl group can be reduced to an alcohol using standard reducing agents .

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethanol or ether solvents, room temperature or reflux.

-

Product : 3-Hydroxy-4,4-dimethylpent-1-en-3-ol.

Oxidation

The hydroxyl group may undergo oxidation, though the exact pathway depends on reaction conditions.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

**

Eigenschaften

CAS-Nummer |

39245-06-2 |

|---|---|

Molekularformel |

C7H12O2 |

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

1-hydroxy-4,4-dimethylpent-1-en-3-one |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h4-5,8H,1-3H3 |

InChI-Schlüssel |

WIAGNCOGJRYSJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)C=CO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.